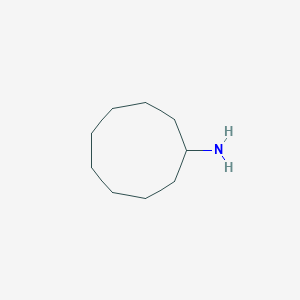![molecular formula C19H43N3O6P2S B15224072 [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine is a complex organophosphorus compound characterized by the presence of both phosphonate and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine typically involves the reaction of phenylthiomethylene bisphosphonate with 2-methyl-2-propanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and as a probe for studying biological phosphorus metabolism.
Industry: It is used in the development of advanced materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of [(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In biological systems, it can interfere with phosphorus metabolism pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylene bisphosphonate: Similar in structure but lacks the phenylthio group.
Phenylthiophosphonate: Contains the phenylthio group but lacks the bisphosphonate structure.
Amino bisphosphonates: Similar in having both amine and bisphosphonate groups but differ in the specific substituents.
Uniqueness
[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine is unique due to the presence of both phenylthio and bisphosphonate groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H43N3O6P2S |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
2-methylpropan-2-amine;[phenylsulfanyl(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C7H10O6P2S.3C4H11N/c8-14(9,10)7(15(11,12)13)16-6-4-2-1-3-5-6;3*1-4(2,3)5/h1-5,7H,(H2,8,9,10)(H2,11,12,13);3*5H2,1-3H3 |
Clave InChI |
DGXMHBFICUGCPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N.CC(C)(C)N.CC(C)(C)N.C1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


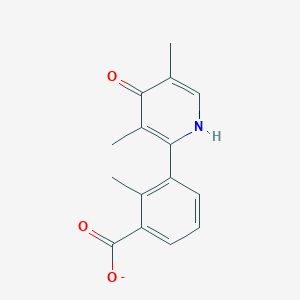
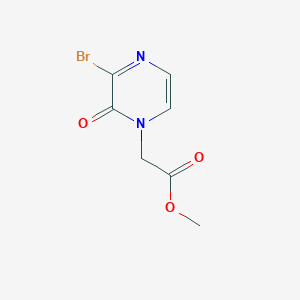
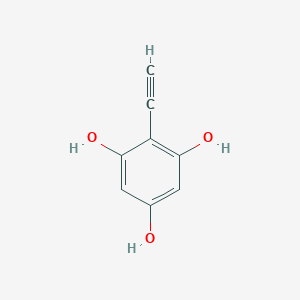


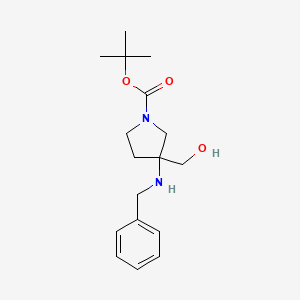


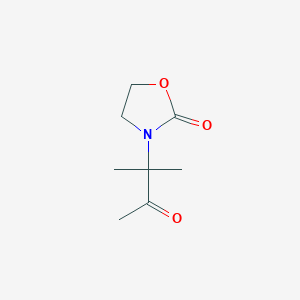
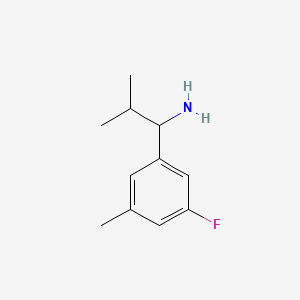
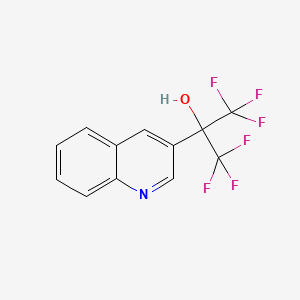
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15224071.png)
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)
